molecular formula C13H8ClFN2O2S B6040749 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide

Katalognummer B6040749
Molekulargewicht: 310.73 g/mol
InChI-Schlüssel: MCDXBOSWSCLPGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It is currently being studied for its potential therapeutic applications in various diseases, including autoimmune disorders and cancer.

Wirkmechanismus

3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is a BTK inhibitor that binds to the active site of BTK and prevents its activation. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. By inhibiting BTK, 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide can reduce the proliferation and survival of cancer cells and modulate immune function in autoimmune diseases.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to inhibit BTK activity in cancer cells and reduce their proliferation and survival. It has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is its potential use in the treatment of autoimmune diseases, where it has shown promising results in preclinical studies. Further studies are needed to fully understand the potential of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide in these and other areas.

Synthesemethoden

The synthesis of 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 5-methyl-3-isoxazolecarboxylic acid to form an intermediate product. This intermediate product is then reacted with 2-mercaptobenzothiazole to yield 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide. The overall yield of the synthesis is reported to be around 25%.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders and cancer. In preclinical studies, 3-chloro-4-fluoro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide has shown promising results in inhibiting BTK and reducing the proliferation of cancer cells. It has also been shown to have anti-inflammatory effects and to improve immune function in animal models of autoimmune diseases.

Eigenschaften

IUPAC Name

3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O2S/c1-6-5-9(17-19-6)16-13(18)12-11(14)10-7(15)3-2-4-8(10)20-12/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDXBOSWSCLPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.